molecular formula C17H25N5S B12267593 N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12267593
M. Wt: 331.5 g/mol
InChI Key: SQAQCGAAWJBHOR-UHFFFAOYSA-N
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Description

N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of tert-butylamine with thiosemicarbazide under acidic conditions to form 5-tert-butyl-1,3,4-thiadiazole.

    Piperidine Ring Formation: The thiadiazole derivative is then reacted with 4-piperidone under basic conditions to form the piperidine ring.

    Pyridine Ring Attachment: Finally, the piperidine-thiadiazole intermediate is reacted with 2-chloromethylpyridine in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with metal ions, which can inhibit certain enzymes. The piperidine and pyridine rings can interact with various receptors and proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar chemical properties.

    2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with a different substitution pattern.

    2-Amino-5-phenyl-1,3,4-thiadiazole: A thiadiazole derivative with a phenyl group instead of a tert-butyl group.

Uniqueness

N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of three different rings (thiadiazole, piperidine, and pyridine) and the specific substitution pattern. This unique structure gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H25N5S

Molecular Weight

331.5 g/mol

IUPAC Name

N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C17H25N5S/c1-17(2,3)15-19-20-16(23-15)22-11-8-13(9-12-22)21(4)14-7-5-6-10-18-14/h5-7,10,13H,8-9,11-12H2,1-4H3

InChI Key

SQAQCGAAWJBHOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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